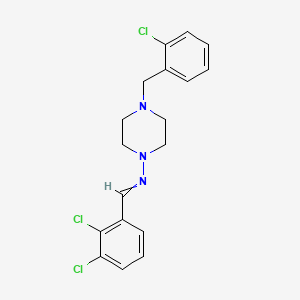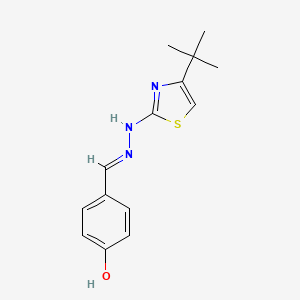![molecular formula C9H5Cl2NO3S2 B6106777 ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate](/img/structure/B6106777.png)
ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring fused with a dithiolo ring system, and the presence of chloro and oxo functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with chlorinating agents to introduce the chloro groups, followed by the formation of the dithiolo ring through cyclization reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or chlorine atoms.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
科学研究应用
Ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The chloro and oxo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dithiolo ring system may also interact with metal ions, affecting various biochemical pathways.
相似化合物的比较
Ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate can be compared with similar compounds such as:
Ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-5-carboxylate: Similar structure but with a different position of the carboxylate group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
4,7-Dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine: Lacks the ester group, making it less reactive in certain chemical reactions.
属性
IUPAC Name |
ethyl 4,7-dichloro-2-oxo-[1,3]dithiolo[4,5-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO3S2/c1-2-15-8(13)4-3(10)5-6(7(11)12-4)17-9(14)16-5/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKFYTYPOLKVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=N1)Cl)SC(=O)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B6106725.png)
![2-cyclopropyl-6-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6106730.png)
![N-[1-(4-TERT-BUTYLPHENYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B6106738.png)
![(3,5-Dimethyl-1-benzofuran-2-yl)-[4-[(3-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6106744.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1-pyrrolidinyl)ethyl]piperidine](/img/structure/B6106747.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6106767.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B6106775.png)
![(4-methylpiperazin-1-yl)-[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B6106782.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6106785.png)

![4'-METHYL-2'-(4-METHYLPIPERIDIN-1-YL)-2-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6106805.png)
